2-(2-Quinoxalinyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-quinoxalin-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-8-4-1-5-10(14)13-9-15-11-6-2-3-7-12(11)16-13/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVXWAQUTVWUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702734 | |
| Record name | 6-(Quinoxalin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17392-20-0 | |
| Record name | 6-(Quinoxalin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Quinoxalinyl Phenol and Analogues
Foundational Synthetic Approaches to the Quinoxaline (B1680401) Core
The construction of the quinoxaline ring system is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists.
Condensation Reactions of o-Phenylenediamines with α-Diketones
The most classical and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound, often an α-diketone. This acid-catalyzed reaction proceeds via a cyclocondensation mechanism, yielding the quinoxaline scaffold. The versatility of this method lies in the commercial availability of a wide array of substituted o-phenylenediamines and α-diketones, allowing for the preparation of a diverse library of quinoxaline derivatives.
Catalytic Systems in Quinoxaline Ring Formation
Modern synthetic chemistry has seen the development of numerous catalytic systems to improve the efficiency, yield, and environmental footprint of quinoxaline synthesis. These catalysts can be broadly categorized as follows:
Metal Catalysts: A variety of metal catalysts, including those based on palladium, copper, nickel, and bismuth, have been successfully employed. nih.govmdpi.com For instance, palladium-catalyzed intramolecular N-arylations have been utilized to construct quinoxalinone scaffolds. nih.gov Copper-catalyzed reactions are also prevalent in the synthesis of quinoxaline derivatives. mdpi.com
Acid Catalysts: Both Brønsted and Lewis acids are effective in catalyzing the condensation reaction. Simple organic acids and inorganic acids are commonly used.
Green Catalysts: In a bid to develop more environmentally friendly protocols, heterogeneous catalysts and reactions in green solvents like water have been explored.
Strategies for Constructing the 2-(2-Quinoxalinyl)phenol Scaffold
The specific architecture of this compound can be achieved through several synthetic strategies, either by incorporating the phenolic group during the primary quinoxaline synthesis or by adding it to a pre-formed quinoxaline ring.
Integration of Phenolic Moieties into Quinoxaline Synthesis
One direct approach involves the condensation of o-phenylenediamine with an α-dicarbonyl compound that already contains a hydroxyl-substituted phenyl group. For example, the reaction of o-phenylenediamine with a derivative of 2-hydroxyphenylglyoxal would directly yield the 2-(2-hydroxyphenyl)quinoxaline. A similar strategy has been demonstrated in the synthesis of 2-(2-hydroxy-5-chloro)benzyl-3-(4-methoxyphenyl) quinoxaline, which was prepared by condensing a substituted chalcone (B49325) dibromide with o-phenylenediamine in the presence of sulfuric acid. This method provides a straightforward route to the target scaffold, with the final structure being dependent on the substitution pattern of the starting materials.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Ref. |
| o-Phenylenediamine | 2-Hydroxy-5-chlorochalcone dibromide | Methanol, H₂SO₄, heat | 2-(2-hydroxy-5-chloro)benzyl-3-phenyl quinoxaline | 82 | |
| o-Phenylenediamine | 2-Hydroxy-3-bromo-5-chlorochalcone dibromide | Methanol, H₂SO₄, heat | 2-(2-hydroxy-3-bromo-5-chloro)benzyl-3-phenyl quinoxaline | 80 |
Directed Functionalization at the 2-Position of Quinoxaline with Phenolic Components
An alternative and highly versatile approach is the functionalization of a pre-synthesized quinoxaline at the 2-position. This is typically achieved through cross-coupling reactions, which have become a cornerstone of modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are extensively used to form carbon-carbon bonds. Reactions such as the Suzuki-Miyaura coupling (using a boronic acid derivative) or the Stille coupling (using an organotin derivative) can be employed to couple a 2-haloquinoxaline with a suitably protected 2-hydroxyphenyl reagent. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions.
Copper-Catalyzed Cross-Coupling Reactions: Copper-based catalytic systems also offer a powerful means to forge the C-C bond between the quinoxaline and phenol (B47542) rings. These reactions often proceed under milder conditions compared to their palladium-catalyzed counterparts.
Derivatization and Structural Modification of this compound
Once the this compound scaffold is in hand, it can be further modified to explore structure-activity relationships and generate a library of analogues. The primary sites for derivatization are the phenolic hydroxyl group and potentially the benzene (B151609) ring of the phenol moiety.
Etherification: The phenolic hydroxyl group can be readily converted to an ether linkage through Williamson ether synthesis or other etherification protocols. google.com This involves reacting the phenol with an alkyl halide or other electrophile in the presence of a base.
Esterification: Ester derivatives can be prepared by reacting the phenol with a carboxylic acid, acid chloride, or acid anhydride (B1165640). libretexts.org This reaction is often catalyzed by an acid or a coupling agent.
Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic aromatic substitution, allowing for the introduction of various substituents such as nitro, halogen, or alkyl groups at the positions ortho and para to the hydroxyl group.
These derivatization strategies provide access to a wide range of analogues with modified electronic and steric properties, which is essential for tuning the biological and material properties of the parent compound.
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a prime site for chemical modification, primarily through etherification and esterification reactions. These transformations are fundamental in organic synthesis and allow for the introduction of a wide array of functional groups, thereby altering the parent molecule's physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding capacity.
Etherification: The conversion of the phenolic hydroxyl group to an ether linkage is a common strategy to introduce alkyl, aryl, or other functionalized moieties. A general approach involves the deprotonation of the phenol with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an appropriate electrophile, such as an alkyl halide or tosylate. For instance, in a related synthesis, 2-chloro-3-methylquinoxaline (B189447) has been reacted with 4-hydroxybenzaldehyde (B117250) in acetonitrile (B52724) to yield 2-(p-formylphenoxy)-3-methyl quinoxaline, demonstrating the feasibility of forming such ether linkages within the quinoxaline framework. rsc.org
While specific examples detailing the etherification of this compound are not extensively documented in the reviewed literature, the general principles of phenol etherification are well-established. The choice of base and solvent is crucial for the success of these reactions. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH), while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed.
Esterification: The phenolic hydroxyl group can also be readily converted into an ester. This is typically achieved by reaction with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. researchgate.net The reaction of phenols with acyl chlorides is often carried out at room temperature, while reactions with acid anhydrides may require heating. researchgate.net The reactivity of the phenol can be enhanced by first converting it to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. researchgate.net
The esterification of this compound would introduce a carbonyl group, which can significantly influence the molecule's electronic properties and potential as a coordinating ligand or in other applications. The selection of the acylating agent allows for the introduction of a wide variety of R groups in the resulting ester (R-COO-Ar).
| Reaction Type | Reagents and Conditions | Product Type |
| Etherification | Alkyl halide/tosylate, Base (e.g., NaOH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | Aryl ether |
| Esterification | Acyl chloride/Acid anhydride, Base (e.g., Pyridine, NaOH) | Aryl ester |
Substitution and Modification of the Quinoxaline Ring System
The quinoxaline ring system is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions. The presence of the phenol group at the 2-position will further modulate this reactivity.
Electrophilic Aromatic Substitution: The benzene ring of the quinoxaline moiety is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the pyrazine (B50134) ring. However, the fused benzene ring can still undergo electrophilic substitution reactions, albeit under potentially harsher conditions than benzene itself. The directing effect of the existing substituents will govern the position of the incoming electrophile. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Nitration: The introduction of a nitro group (-NO₂) onto the quinoxaline ring can be achieved using nitrating agents like nitric acid, often in the presence of sulfuric acid. researchgate.net The position of nitration will be influenced by the directing effects of the existing quinoxalinyl and hydroxyl groups.
Halogenation: Halogens such as bromine and chlorine can be introduced onto the aromatic ring. For phenols, halogenation can often proceed without a Lewis acid catalyst due to the activating effect of the hydroxyl group. researchgate.net
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is typically carried out using fuming sulfuric acid. The reaction conditions, particularly temperature, can influence the regioselectivity of the substitution. rsc.org
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively. However, the presence of the basic nitrogen atoms in the quinoxaline ring can lead to complexation with the Lewis acid catalyst, potentially deactivating the ring towards the desired substitution. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring makes the quinoxaline system susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. If a good leaving group is present on the quinoxaline ring, it can be displaced by a nucleophile. The presence of electron-withdrawing groups on the ring can further activate it towards SNAr reactions. nih.gov While this compound itself does not have an inherent leaving group on the quinoxaline ring, derivatives bearing halogens or other suitable leaving groups could undergo such reactions, allowing for the introduction of a wide range of nucleophiles.
| Reaction Type | Reagents | Potential Modification |
| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group |
| Halogenation | Br₂, Cl₂ | Introduction of -Br, -Cl |
| Sulfonation | Fuming H₂SO₄ | Introduction of -SO₃H group |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH₂, R-O⁻), Halogenated quinoxaline precursor | Substitution of a leaving group |
Palladium-Catalyzed C-H Activation and Cross-Coupling Strategies for Derivatization
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic compounds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The derivatization of this compound can be envisioned through C-H activation on either the phenol or the quinoxaline ring.
The phenolic hydroxyl group can act as an effective directing group, facilitating the regioselective functionalization of the ortho C-H bonds of the phenol ring. nih.gov This strategy allows for the introduction of various substituents at the position adjacent to the hydroxyl group.
C-H Arylation, Alkenylation, and Alkylation:
C-H Arylation: Direct arylation can be achieved by coupling the C-H bond with aryl halides or other aryl sources in the presence of a palladium catalyst. Research on quinoxalin-2(1H)-ones has demonstrated the feasibility of palladium-catalyzed C-H arylation with reagents like arylboronic acids and triarylantimony difluorides. researchgate.net
C-H Alkenylation: The introduction of an alkenyl group can be accomplished via coupling with alkenes or vinyl halides. The phenolic hydroxyl group has been shown to direct the palladium-catalyzed 2'-alkenylation of 2-arylphenols. nih.gov
C-H Alkylation: Direct alkylation of the C-H bond can be performed using alkylating agents. Palladium-catalyzed alkylation of phenol derivatives has been reported, showcasing the utility of this approach. researchgate.net
These C-H activation strategies often employ an oxidant to regenerate the active palladium catalyst. The choice of ligands, solvents, and reaction conditions is critical for achieving high efficiency and selectivity.
Cross-Coupling Reactions: In addition to direct C-H activation, traditional palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed on halogenated or otherwise pre-functionalized derivatives of this compound. For instance, a bromo-substituted derivative of this compound could be coupled with a variety of organoboron, organotin, or terminal alkyne partners to introduce a wide range of functional groups. Dual nickel/palladium-catalyzed reductive cross-coupling reactions between two different phenol derivatives have also been developed, expanding the toolbox for creating complex biaryl structures. nih.gov
| Strategy | Coupling Partner | Introduced Group | Catalyst System (Typical) |
| C-H Arylation | Aryl halide, Arylboronic acid | Aryl | Pd(OAc)₂, Ligand, Oxidant |
| C-H Alkenylation | Alkene, Vinyl halide | Alkenyl | Pd(OAc)₂, Ligand, Oxidant |
| C-H Alkylation | Alkyl halide | Alkyl | Pd(OAc)₂, Ligand, Oxidant |
| Suzuki Coupling | Arylboronic acid | Aryl | Pd catalyst, Base |
| Heck Coupling | Alkene | Alkenyl | Pd catalyst, Base |
Coordination Chemistry of 2 2 Quinoxalinyl Phenol Ligands
Ligand Design Principles and Coordination Modes
The design of ligands based on the 2-(2-Quinoxalinyl)phenol framework is centered on the strategic placement of donor atoms to facilitate chelation with metal ions. The inherent properties of the quinoxaline (B1680401) and phenol (B47542) groups allow for the development of both simple bidentate systems and more complex multidentate architectures.
The fundamental coordination mode of this compound and its derivatives, particularly Schiff base analogues, involves an N,O-bidentate chelation system. mdpi.com In this arrangement, the ligand coordinates to a metal center through the nitrogen atom of the quinoxaline ring (or an imine group) and the deprotonated oxygen atom of the phenolic group. mdpi.comacs.org This formation of a stable five or six-membered chelate ring is a primary driving force for complexation.
The Schiff base derived from quinoxaline-2-carboxaldehyde and 2-aminophenol, known as quinoxaline-2-carboxalidene-2-aminophenol (HQAP), serves as a classic example of an N,O-bidentate ligand. tandfonline.comcusat.ac.in Spectroscopic studies, particularly infrared (IR) spectroscopy, confirm this coordination mode. The shift in the C=N (azomethine) stretching frequency and the disappearance of the phenolic O-H stretching vibration upon complexation are indicative of the involvement of these groups in bonding to the metal ion. mdpi.com The low-symmetry or asymmetric nature of the resulting N,O-bidentate complexes can impart unique photophysical properties, such as large Stokes shifts. researchgate.netresearchgate.net
Building upon the N,O-bidentate motif, researchers have explored the creation of multidentate ligands to achieve more complex coordination geometries and to stabilize different metal oxidation states. This is often accomplished by introducing additional donor groups to the this compound backbone.
An example is the tridentate Schiff base ligand, quinoxaline-2-carboxalidine-2-amino-5-methylphenol (HL), which incorporates an additional donor site. researchgate.net Such tridentate ligands can coordinate to a metal ion in a meridional or facial manner, leading to varied stereochemistries. The combination of a heterocyclic ring like quinoxaline with an azomethine moiety can result in ligands with enhanced biological and catalytic activities. researchgate.net The principles of designing multidentate ligands extend to tripodal and tetradentate systems, which can fully encapsulate a metal ion, leading to highly stable complexes. researchgate.net The flexibility and synthetic accessibility of the quinoxaline framework allow for systematic modifications to tune the electronic and steric properties of the resulting metal complexes. tandfonline.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound-type ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of analytical and spectroscopic techniques.
A wide array of transition metal complexes involving Schiff bases derived from quinoxaline have been synthesized and studied. tandfonline.com For instance, complexes of manganese(II), iron(III), cobalt(II), nickel(II), and copper(II) with the bidentate ligand quinoxaline-2-carboxalidene-2-aminophenol (HQAP) have been prepared. tandfonline.comcusat.ac.in Similarly, the tridentate ligand quinoxaline-2-carboxalidine-2-amino-5-methylphenol has been used to synthesize complexes with Mn(II), Fe(III), Ni(II), Cu(II), and Zn(II). researchgate.net
The synthesis often proceeds under mild conditions, and the resulting complexes can be isolated as stable solids. researchgate.net Characterization is typically performed using elemental analysis, conductivity measurements, magnetic susceptibility, and various spectroscopic methods including IR, UV-Visible, and in some cases, Electron Paramagnetic Resonance (EPR). tandfonline.comresearchgate.net These studies help in determining the stoichiometry and geometry of the complexes. For example, based on spectral and magnetic data, tetrahedral structures have been proposed for Mn(II), Co(II), Ni(II), and Cu(II) complexes with HQAP, while a dimeric octahedral structure was suggested for the Fe(III) complex. tandfonline.comcusat.ac.in A binuclear copper(II) complex with an azomethine quinoxaline Schiff base has also been reported, featuring a square-planar environment around each copper center. benthamdirect.com
Table 1: Examples of Transition Metal Complexes with Quinoxaline-Phenol Type Ligands
| Metal Ion | Ligand | Proposed Geometry | Reference(s) |
|---|---|---|---|
| Mn(II) | Quinoxaline-2-carboxalidene-2-aminophenol (HQAP) | Tetrahedral | tandfonline.com |
| Fe(III) | Quinoxaline-2-carboxalidene-2-aminophenol (HQAP) | Octahedral (Dimeric) | tandfonline.com |
| Co(II) | Quinoxaline-2-carboxalidine-2-amino-5-methylphenol | Octahedral | researchgate.net |
| Ni(II) | Quinoxaline-2-carboxalidine-2-amino-5-methylphenol | Distorted Octahedral | researchgate.net |
| Cu(II) | Azomethine Quinoxaline Schiff Base | Square-Planar (Binuclear) | benthamdirect.com |
The N,O-bidentate chelate system of this compound and its analogues is particularly well-suited for forming complexes with main group elements, most notably boron. The reaction of ligands such as 2-(2-hydroxyphenyl)quinoxaline or related 2-(2-hydroxyphenyl)quinolines with boron trifluoride etherate (BF₃·OEt₂) yields highly fluorescent BF₂ complexes. researchgate.netresearchgate.netresearchgate.net
These syntheses are typically carried out under mild conditions and result in good to excellent yields. researchgate.net The resulting boron complexes are characterized by IR, multinuclear NMR (¹H, ¹³C, ¹¹B, ¹⁹F), and microanalysis. researchgate.netresearchgate.net The formation of these N,O-bidentate boron complexes, which feature a coordinative B-N bond and a covalent B-O bond, leads to stable six-membered rings. researchgate.netdicle.edu.tr These complexes often exhibit strong fluorescence in both solution and the solid state, making them of interest for applications as fluorescent dyes. researchgate.netresearchgate.net The electronic properties can be tuned by introducing substituents on either the phenolic or the quinoxaline/quinoline (B57606) rings. researchgate.netresearchgate.net
Table 2: Spectroscopic Data for a Representative Boron Fluoride (B91410) Complex
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Reference |
|---|
Structural Elucidation of Coordination Compounds
Definitive structural information for coordination compounds of this compound is obtained through single-crystal X-ray diffraction analysis. This technique provides precise details about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. scirp.orgnih.gov
For example, the crystal structure of a nickel(II) complex with the tridentate ligand quinoxaline-2-carboxalidine-2-amino-5-methylphenol, [NiL₂]·H₂O, revealed a distorted octahedral geometry where the two Schiff base ligands are arranged in a cis-N₄O₂ configuration. researchgate.net Similarly, X-ray analysis of a cobalt(II) complex with the same ligand showed an octahedral coordination environment around the cobalt atom. researchgate.net In another study, the structures of Ni(II) and Zn(II) complexes with a 4'-quinoxalinyl-substituted imino nitroxide ligand were determined to be distorted octahedral. scirp.org
Table 3: Selected Crystallographic Data for Quinoxaline-Phenol Metal Complexes
| Complex | Crystal System | Space Group | M-N Bond Lengths (Å) | M-O Bond Lengths (Å) | Reference |
|---|---|---|---|---|---|
| [Ni(hfac)₂(IM-o-QN)] | Triclinic | Pī | Ni1-N1: 2.166(4), Ni1-N3: 2.056(4) | Ni1-O(hfac): 2.009-2.030 | scirp.org |
| [Zn(hfac)₂(IM-o-QN)] | Monoclinic | C2/c | Zn-N (not specified) | Zn-O (not specified) | scirp.org |
Single-Crystal X-ray Crystallography of Metal Complexes
The data obtained from these crystallographic studies are crucial for understanding the nature of the metal-ligand interactions. Key parameters such as metal-oxygen and metal-nitrogen bond lengths provide direct evidence of coordination. For example, in a binuclear Mn(II) Schiff base complex, the Mn-O bond lengths were found to be approximately 1.952(3) Å and 1.969(4) Å, while the Mn-N bond lengths were around 1.987(4) Å and 1.997(4) Å. nih.gov These values are consistent with those reported for other Mn(II) Schiff base complexes. nih.gov
Analysis of Coordination Geometries and Ligand Conformations
The coordination geometry around a central metal ion is dictated by several factors, including the nature of the metal, the ligand's denticity and steric bulk, and the reaction conditions. Complexes of this compound and its derivatives exhibit a variety of coordination geometries.
Common geometries observed include tetrahedral, square planar, square pyramidal, and octahedral. researchgate.nettandfonline.comlibretexts.orgresearchgate.net For instance, in a series of transition metal complexes with the Schiff base quinoxaline-2-carboxalidene-2-aminophenol (HQAP), tetrahedral structures were assigned to the manganese(II), cobalt(II), nickel(II), and copper(II) complexes, while the iron(III) complex was suggested to have an octahedral dimeric structure. tandfonline.com Another study on complexes with a tridentate Schiff base ligand, quinoxaline-2-carboxalidine-2-amino-5-methylphenol, reported a tetrahedral structure for the Mn(II) complex, a square pyramidal structure for the Fe(III) complex, a distorted octahedral geometry for the Ni(II) complex, and a square planar geometry for the Cu(II) complex. researchgate.net
The ligand itself can adopt different conformations upon coordination. The this compound moiety, often in its deprotonated form, typically acts as a bidentate or tridentate ligand, coordinating through the phenolic oxygen and one or both nitrogen atoms of the quinoxaline ring. researchgate.netscielo.org.za In some Schiff base derivatives, the ligand can be tetradentate. researchgate.net The flexibility of the ligand allows it to accommodate the preferred coordination number and geometry of the metal ion.
Table 1: Coordination Geometries of Various Metal Complexes with this compound Derivatives
| Metal Ion | Ligand | Coordination Geometry | Reference |
|---|---|---|---|
| Mn(II) | Quinoxaline-2-carboxalidene-2-aminophenol | Tetrahedral | tandfonline.com |
| Fe(III) | Quinoxaline-2-carboxalidene-2-aminophenol | Octahedral (dimeric) | tandfonline.com |
| Co(II) | Quinoxaline-2-carboxalidene-2-aminophenol | Tetrahedral | tandfonline.com |
| Ni(II) | Quinoxaline-2-carboxalidene-2-aminophenol | Tetrahedral | tandfonline.com |
| Cu(II) | Quinoxaline-2-carboxalidene-2-aminophenol | Tetrahedral | tandfonline.com |
| Mn(II) | Quinoxaline-2-carboxalidine-2-amino-5-methylphenol | Tetrahedral | researchgate.net |
| Fe(III) | Quinoxaline-2-carboxalidine-2-amino-5-methylphenol | Square pyramidal | researchgate.net |
| Ni(II) | Quinoxaline-2-carboxalidine-2-amino-5-methylphenol | Distorted octahedral | researchgate.net |
| Cu(II) | Quinoxaline-2-carboxalidine-2-amino-5-methylphenol | Square planar | researchgate.net |
| Zn(II) | Quinoxaline-2-carboxalidine-2-amino-5-methylphenol | Octahedral | researchgate.net |
Intermolecular Interactions and Supramolecular Architectures in Metal Complexes
Beyond the primary coordination sphere, intermolecular interactions play a crucial role in the solid-state packing of metal complexes, leading to the formation of intricate supramolecular architectures. acs.org These interactions include hydrogen bonding, π-π stacking, and C-H···π interactions. researchgate.netresearchgate.net
π-π stacking interactions are common in complexes containing aromatic rings like quinoxaline. ajrconline.org These interactions, where the electron-rich π systems of adjacent molecules align, contribute significantly to the stability of the crystal lattice. The crystal structures of Schiff bases derived from quinoxaline-2-carboxaldehyde have been shown to be stabilized by aromatic π–π stacking interactions. ajrconline.org
The combination of these non-covalent interactions can lead to the formation of one-, two-, or three-dimensional supramolecular networks. researchgate.netresearchgate.net For instance, a nickel(II) complex with a bis-Schiff base ligand was found to exhibit a two-dimensional polymeric structure parallel to the researchgate.net plane. researchgate.net The study of these supramolecular assemblies is essential for understanding crystal engineering principles and designing materials with specific solid-state properties.
Reactivity and Catalytic Potential of this compound Coordination Complexes
The electronic and structural properties of metal complexes of this compound ligands make them promising candidates for various chemical transformations, including oxidative processes and catalysis.
Oxidative Processes and Stoichiometric Reactivity
The redox activity of the central metal ion in these complexes can be harnessed for oxidative reactions. The ligand environment provided by this compound can stabilize different oxidation states of the metal, facilitating electron transfer processes. For example, a cupric-superoxo complex has been studied in the oxidation of phenols, proceeding through a hydrogen atom abstraction mechanism. acs.org
The reactivity of these complexes is also influenced by their coordination geometry. Coordinatively unsaturated complexes, those with vacant coordination sites, are often more reactive as they can readily bind to substrates. researchgate.netijfans.org
Catalytic Applications (e.g., Phenol Hydroxylation)
A significant area of research has been the application of these complexes as catalysts, particularly in oxidation reactions. The hydroxylation of phenol to produce dihydroxybenzenes (catechol and hydroquinone) is an industrially important reaction, and various metal complexes of quinoxaline-based ligands have been investigated for this purpose. researchgate.netimist.maresearchgate.net
Copper(II) complexes, in particular, have shown promise in catalyzing phenol hydroxylation. researchgate.netbenthamdirect.comacs.org A binuclear azomethine quinoxaline Schiff base copper(II) complex, [Cu₂LCl₂], was found to catalyze the hydroxylation of phenol using hydrogen peroxide as a green oxidant, achieving a conversion of 18.32% under optimized conditions. benthamdirect.com Another study reported that copper(II) complexes generally exhibit high selectivity for catechol. acs.org
The catalytic activity is often linked to the coordination environment of the metal ion. Coordinatively unsaturated manganese(II), iron(III), and copper(II) complexes have been found to be active catalysts for phenol hydroxylation. researchgate.net In contrast, a coordinatively saturated octahedral nickel(II) complex showed poor catalytic activity, highlighting the importance of available coordination sites for catalysis. researchgate.net The copper(II) complex in that study showed the maximum conversion of phenol, with catechol being the major product. researchgate.net
Table 2: Catalytic Activity of Metal Complexes in Phenol Hydroxylation
| Catalyst | Oxidant | Conversion (%) | Major Product | Reference |
|---|---|---|---|---|
| [Cu₂LCl₂] (binuclear Cu(II) Schiff base) | H₂O₂ | 18.32 | - | benthamdirect.com |
| Mn(II) complex (tridentate Schiff base) | H₂O₂ | Active | - | researchgate.net |
| Fe(III) complex (tridentate Schiff base) | H₂O₂ | Active | - | researchgate.net |
| Cu(II) complex (tridentate Schiff base) | H₂O₂ | Highest among tested | Catechol | researchgate.net |
| Ni(II) complex (tridentate Schiff base) | H₂O₂ | Poor activity | - | researchgate.net |
The development of efficient and selective catalysts for such transformations remains an active area of research, with this compound and its derivatives continuing to be a fertile ground for the design of novel catalytic systems.
Photophysical Phenomena and Spectroscopic Investigations
Electronic Absorption Properties
The electronic absorption spectrum of a molecule provides fundamental insights into its electronic structure and the energy required to promote electrons to higher energy orbitals. For 2-(2-Quinoxalinyl)phenol, these absorptions are primarily located in the ultraviolet-visible (UV-Vis) region and are dictated by transitions involving its π-electron system and non-bonding electrons.
The UV-Vis absorption spectrum of this compound is characterized by distinct bands corresponding to π-π* and n-π* electronic transitions.
π-π Transitions:* These are typically high-intensity absorption bands resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the extensive conjugated system of the quinoxaline (B1680401) and phenol (B47542) rings. The absorption bands for quinoxaline-based compounds are often observed in the 260–400 nm range. mdpi.com The main absorption bands are generally assigned to the π-π* transitions of the aromatic framework. mdpi.com For instance, in related quinoxaline derivatives, intense absorptions around 278 nm are attributed to the π-π* transition of the quinoxaline backbone. mdpi.com
n-π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms of the quinoxaline ring) to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π-π* transitions. mdpi.com They often appear as a shoulder or a weak, broad band on the longer-wavelength edge of the main absorption spectrum. mdpi.comdocbrown.info For some quinazolinone compounds, which are structurally related, a weak broad band around 360 nm can be attributed to n-π* transitions originating from the electron-rich heteroatoms. mdpi.com The presence of groups with lone-pair electrons, such as the hydroxyl (-OH) group and the nitrogen atoms in the pyrazine (B50134) ring, can influence these transitions. docbrown.info
In some donor-acceptor systems, a third type of transition, the charge-transfer (CT) transition, can occur. libretexts.org This involves the excitation of an electron from an orbital primarily located on the donor moiety (phenol) to an orbital centered on the acceptor moiety (quinoxaline). libretexts.orgnih.gov This often results in a new, distinct absorption band at a longer wavelength.
Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is varied. This phenomenon provides valuable information about the difference in polarity between the molecule's ground and excited states.
Quinoxaline derivatives with donor-acceptor structures are known to exhibit solvatochromic behavior. nih.gov However, the absorption spectra of many quinoxaline-based compounds show a notable independence from solvent polarity. case.edu This suggests that the dipole moment of the molecule does not change significantly upon excitation to the locally excited (LE) state. uea.ac.uk
Conversely, in cases where a significant intramolecular charge transfer (ICT) character is present in the excited state, the absorption bands may shift with solvent polarity. A positive solvatochromism (bathochromic or red-shift in more polar solvents) indicates that the excited state is more polar than the ground state, leading to greater stabilization by polar solvent molecules. rsc.org A negative solvatochromism (hypsochromic or blue-shift) implies the ground state is more polar. Computational studies on p-phenolate dyes have shown that the direction of the solvatochromic shift is highly correlated with the electronic character of the ground state. rsc.org
The table below presents typical absorption data for related quinoxaline derivatives in various solvents, illustrating the general trends observed.
| Compound Type | Solvent | Dielectric Constant (ε) | Absorption Max (λmax, nm) | Reference |
|---|---|---|---|---|
| Aryl Quinoxaline Derivative | Hexane | 1.88 | 350 | case.edu |
| Dichloromethane | 8.93 | 350 | case.edu | |
| Methanol | 32.7 | 350 | case.edu | |
| Phenylquinoxaline Derivative | Toluene | 2.38 | ~340 | researchgate.net |
| Chloroform | 4.81 | ~342 | researchgate.net |
Photoluminescence Properties
Photoluminescence, the emission of light after the absorption of photons, is a key characteristic of this compound derivatives, making them suitable for applications in sensors, displays, and bio-imaging.
The emission properties of this compound are highly sensitive to its environment. In solution, many quinoxaline-based fluorophores exhibit emission that is strongly dependent on solvent polarity, a phenomenon known as fluorescence solvatochromism. nih.govcase.edu This effect is often much more pronounced for emission than for absorption. case.edu An increase in solvent polarity typically causes a bathochromic (red) shift in the emission maximum, indicating a more polar excited state that is stabilized by the polar solvent. case.edunih.gov This points to a significant intramolecular charge transfer (ICT) character in the emissive state. nih.gov
In the solid state, the emission behavior can be dramatically different. While some organic fluorophores suffer from aggregation-caused quenching (ACQ), where π-π stacking in the solid state leads to the formation of non-emissive excimers, many quinoxaline derivatives exhibit enhanced emission upon aggregation. acs.orgacs.org This property, known as aggregation-induced emission (AIE), makes these compounds highly luminescent in the solid state. researchgate.netacs.org For instance, a related compound, 6,7-dimethyl-2,3-bis-(2-pyridyl)-quinoxaline, is weakly emissive in solution but its emission is significantly enhanced in the aggregated state. researchgate.net
| Compound Type | State/Solvent | Emission Max (λem, nm) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|
| Quinoline-Phenol Schiff Base | Chloroform (CHCl3) | ~450-500 | 59-85 | nih.gov |
| DMSO | ~480-540 | 65-150 | nih.gov | |
| Methanol (MeOH) | ~480-530 | 65-130 | nih.gov | |
| Osmium(II) Organometallic with Imine-Phenol | Solution (298 K) | ~510 | ~90 | scirp.org |
| Osmium(II) Organometallic with Imine-Phenol | Frozen Solution (77 K) | ~580 | ~160 | scirp.org |
| Donor-Acceptor Quinoxaline | Solid Film | 492-598 | N/A | researchgate.net |
The photoluminescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, and the Stokes shift (the difference between the absorption and emission maxima) can be precisely tuned by introducing substituents onto the molecular scaffold. researchgate.netresearchgate.net
Quantum Yield (ΦF): The electronic nature of the substituent plays a crucial role. Electron-donating groups (e.g., amino, -NH2; methoxy, -OCH3) generally increase the electron density of the π-system, which can enhance the fluorescence quantum yield. unesp.br For example, studies on quinoline (B57606) derivatives showed that an amino-substituted compound had a quantum yield of 65.33%, whereas the unsubstituted parent quinoline was non-fluorescent. unesp.br Conversely, electron-withdrawing groups (e.g., nitro, -NO2; cyano, -CN) can sometimes decrease the quantum yield by promoting non-radiative decay pathways like intersystem crossing. uea.ac.uk However, the position of the substituent is also critical, and strategic placement of electron-withdrawing groups like fluorine can reduce non-radiative decay rates and enhance quantum yields. rsc.org
Stokes Shift: The Stokes shift is related to the structural and electronic reorganization of the molecule between the ground and excited states. A larger Stokes shift is often observed in more polar solvents, reflecting the greater stabilization of the ICT excited state. nih.gov Substituents that increase the donor-acceptor strength and the charge transfer character of the excited state typically lead to larger Stokes shifts. This is advantageous for applications like fluorescence imaging, as it minimizes self-absorption and improves signal detection.
| Core Structure | Substituent (R) | Solvent | Quantum Yield (ΦF, %) | Reference |
|---|---|---|---|---|
| Quinoline Derivative | -NO2 | Ethanol | 0.25 | unesp.br |
| -NH2 | Ethanol | 65.33 | unesp.br | |
| -N(CH3)2 | Ethanol | 57.70 | unesp.br | |
| BF2 Complex with Quinolin-Phenol Ligand | Unsubstituted | Various Organic Solvents | Moderate | researchgate.netresearchgate.net |
| Dimethylamino | High (up to 86%) | researchgate.netresearchgate.net |
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive or weakly fluorescent when dissolved (molecularly dispersed) are induced to emit intensely upon aggregation or in the solid state. acs.org This behavior is characteristic of many quinoxaline derivatives and is the opposite of the common aggregation-caused quenching (ACQ) effect. acs.orgacs.org
The primary mechanism responsible for AIE is the Restriction of Intramolecular Motion (RIM) , which can be further categorized:
Restriction of Intramolecular Rotation (RIR): In solution, molecules like this compound possess rotatable single bonds, for example, between the quinoxaline and phenol rings. These phenyl rotors can undergo low-frequency rotational motions in the excited state, providing an efficient non-radiative pathway for the absorbed energy to dissipate as heat. acs.orgub.edu When the molecules aggregate in a poor solvent or in the solid state, these rotations are physically hindered by intermolecular interactions and steric constraints. This blockage of the non-radiative decay channel forces the excited state to deactivate through the radiative pathway, resulting in strong fluorescence. researchgate.netacs.org
Restriction of Intramolecular Vibrations (RIV): In addition to rotations, low-frequency vibrational motions can also serve as non-radiative decay pathways. In the aggregated state, these vibrations are also suppressed, further contributing to the enhancement of emission. acs.org
The twisted conformation of many AIE-active molecules also plays a role by preventing the close, co-facial π-π stacking that typically leads to fluorescence quenching. acs.org The combination of these effects makes AIE-active quinoxaline compounds promising materials for solid-state lighting and sensing applications.
Intramolecular Charge Transfer (ICT) Processes and Their Modulators
The photophysical characteristics of this compound are largely governed by a process known as intramolecular charge transfer (ICT). case.edunih.govnih.gov Upon photoexcitation, electron density is redistributed within the molecule, moving from an electron-donating segment to an electron-accepting segment. rsc.org In this specific compound, the phenol group functions as the electron donor, while the quinoxaline moiety, with its electron-deficient pyrazine ring, acts as the electron acceptor. case.edunih.gov
Halochromic Properties and Environmental Sensitivity
Derivatives of this compound display marked halochromic properties, where their absorption and emission characteristics change in response to environmental factors like pH and solvent polarity. researchgate.netresearchgate.netresearchgate.netresearchgate.net This sensitivity makes them valuable as molecular probes and sensors.
The fluorescence of this compound is highly responsive to changes in pH, a property that allows it to function as a fluorescent pH sensor. researchgate.netmdpi.com In acidic conditions, the nitrogen atoms in the quinoxaline ring can be protonated. researchgate.netresearchgate.net This protonation enhances the electron-accepting nature of the quinoxaline unit, which typically leads to a decrease, or "quenching," of the fluorescence intensity. researchgate.netnih.gov
Conversely, in basic or alkaline environments, the proton on the phenolic hydroxyl group can be removed (deprotonated), forming a phenolate (B1203915) anion. This anion is a more potent electron donor than the neutral phenol group, leading to a more efficient ICT process and, consequently, a significant enhancement of fluorescence. mdpi.com This reversible "off-on" switching of fluorescence in response to pH changes forms the basis for its application in pH sensing. researchgate.netmdpi.com The distinct difference in emission between the protonated (acidic) and deprotonated (basic) states allows for the visual and instrumental detection of pH levels. mdpi.comresearchgate.net
| pH Condition | Molecular State | Fluorescence Response |
|---|---|---|
| Acidic | Protonated Quinoxaline | Fluorescence "Off" (Quenched) |
| Neutral/Basic | Deprotonated Phenol (Phenolate) | Fluorescence "On" (Enhanced) |
The emission properties of this compound are also strongly influenced by the polarity of its surrounding solvent environment, a phenomenon known as solvatochromism. case.edunih.gov This occurs because the molecule's dipole moment increases significantly upon transitioning to the ICT excited state. case.edu
In polar solvents, the solvent molecules arrange themselves around the excited molecule to stabilize the highly polar ICT state. case.edu This stabilization lowers the energy of the excited state, resulting in a fluorescence emission that is shifted to longer wavelengths (a red-shift). case.edunih.gov In nonpolar solvents, this stabilization effect is much weaker, and the fluorescence emission occurs at shorter wavelengths (a blue-shift). case.edu This pronounced, polarity-dependent shift in emission allows these compounds to be used as fluorescent probes for gauging the polarity of microenvironments. case.edunih.gov By correlating the emission wavelength with solvent polarity, sensors can be designed to measure the polarity of unknown systems. nih.gov
| Solvent Polarity | Stabilization of ICT State | Emission Wavelength Shift |
|---|---|---|
| High Polarity (e.g., Methanol) | Strong | Red-Shift (Longer Wavelength) |
| Low Polarity (e.g., Hexane) | Weak | Blue-Shift (Shorter Wavelength) |
Computational Investigations and Theoretical Models
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the relationship between a molecule's structure and its electronic properties. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard tools for investigating the ground and excited electronic states, respectively.
Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules in their ground state. It is highly effective for optimizing molecular geometry and calculating various properties such as bond lengths, bond angles, and vibrational frequencies. For quinoxaline-based systems, DFT calculations are routinely performed using hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) researchgate.net.
These calculations provide the most stable conformation of the molecule by minimizing its energy. For 2-(2-Quinoxalinyl)phenol, this would involve determining the precise dihedral angle between the phenol (B47542) and quinoxaline (B1680401) ring systems. The optimized geometry is the foundation for all further computational analyses. A study on quinoxaline-1,4-dioxide derivatives, for example, used the B3LYP/6-311++G(d,p) level of theory to successfully predict molecular geometries science.gov. Such calculations would be crucial for understanding the planarity and conformational preferences of this compound.
Table 1: Representative Calculated Ground State Geometrical Parameters for a Quinoxaline Derivative This table presents typical data obtained from DFT calculations on a related quinoxaline structure to illustrate the type of information generated.
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
|---|---|---|
| Bond Length | C-N (quinoxaline) | ~1.38 Å |
| Bond Length | C-O (phenol) | ~1.36 Å |
| Bond Angle | C-N-C (quinoxaline) | ~116° |
| Dihedral Angle | Phenol Ring - Quinoxaline Ring | Structure Dependent |
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the electronic excited states of molecules. It is used to predict UV-visible absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. For molecules like this compound, which combine an electron-donating phenol group with an electron-accepting quinoxaline moiety, TD-DFT is essential for characterizing phenomena like intramolecular charge transfer (ICT).
Analyses of similar systems show that the lower energy transitions often correspond to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). These transitions are frequently characterized as having significant π→π* and ICT character github.ioacs.org. The calculations can also be performed using a solvent model, such as the Polarizable Continuum Model (PCM), to simulate how the electronic transitions would behave in different chemical environments nih.gov.
Molecular Orbital Analysis
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties.
The HOMO energy level relates to a molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. The difference between these two energies is the HOMO-LUMO gap (ΔE), a critical parameter that provides insight into the molecule's kinetic stability and optical properties. A smaller energy gap generally corresponds to higher chemical reactivity and a red-shift in the absorption spectrum.
Computational studies on quinoxaline derivatives consistently calculate these energy values to predict their electronic behavior science.gov. For donor-acceptor systems, the specific energies of the HOMO and LUMO can indicate the efficiency of charge separation.
Table 2: Illustrative Frontier Orbital Energies for Quinoxaline Derivatives Data from related compounds are shown to exemplify typical values obtained via DFT calculations.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Quinoxaline-1,4-dioxide | -7.14 | -2.71 | 4.43 | science.gov |
| 2,3-dichloro-quinoxaline-1,4-dioxide | -7.66 | -3.69 | 3.97 | science.gov |
| Nitrobenzofurazan-sulfide derivative | -6.23 | -3.19 | 3.04 | nih.gov |
Visualizing the spatial distribution of the HOMO and LUMO is crucial for understanding electronic transitions. In a molecule like this compound, which possesses both an electron-rich phenol ring and an electron-deficient quinoxaline system, the frontier orbitals are often spatially separated.
Typically, the HOMO is localized on the electron-donating fragment (the phenol group), while the LUMO is centered on the electron-accepting fragment (the quinoxaline ring). An electronic transition from the HOMO to the LUMO therefore results in a significant shift of electron density from the phenol to the quinoxaline moiety. This phenomenon is known as Intramolecular Charge Transfer (ICT) github.io. The degree of spatial overlap between the HOMO and LUMO influences the probability (oscillator strength) of this transition. A clear spatial separation is a hallmark of an effective ICT process upon photoexcitation acs.org.
Intermolecular Interaction Analysis
In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to predicting crystal packing and material properties. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions.
Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions
Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, researchers can identify and analyze the non-covalent forces that govern crystal packing. nih.govscirp.org
For quinoxaline derivatives, Hirshfeld surface analysis reveals the significant role of various intermolecular contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. Typically, H···H contacts account for a substantial portion of the interactions, reflecting the prevalence of hydrogen atoms on the molecular surface. iucr.org C···H/H···C interactions are also prominent, indicative of van der Waals forces. iucr.org
In the crystal structure of related compounds, such as 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, the analysis shows that H···H, C···H/H···C, N⋯H/H⋯N, and C⋯C interactions are the major contributors to the crystal packing, with percentages of 42.8%, 36.8%, 8.3%, and 6.3%, respectively. nih.gov The red spots on the dnorm surface highlight the closest intermolecular contacts, often corresponding to hydrogen bonds. scirp.org The shape index and curvedness plots can reveal features characteristic of π-π stacking interactions. nih.gov
The analysis of a Schiff base precursor to a quinoxaline derivative, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}, showed that H···H (43.8%) and C···H/H···C (26.7%) interactions were the most significant. iucr.org Other notable interactions included Cl···H/H···Cl (12.4%), O···H/H···O (6.6%), and N···H/H···N (3.8%). iucr.org The absence of red and blue triangles on the shape-index surface suggested a lack of strong π–π stacking interactions in that particular crystal structure. iucr.org
These studies underscore the importance of a combination of hydrogen bonds and van der Waals forces in determining the supramolecular architecture of quinoxaline-containing compounds. scirp.orgnih.gov
Characterization of Hydrogen Bonding and π-π Stacking Interactions
Hydrogen bonds and π-π stacking are crucial non-covalent interactions that direct the self-assembly of molecules in the solid state. rsc.org In the context of this compound and related structures, these interactions play a pivotal role in defining their crystal packing and influencing their physical and chemical properties.
Hydrogen Bonding: Intramolecular hydrogen bonds are a common feature in derivatives of this compound. For instance, an O—H⋯N hydrogen bond often forms between the phenolic hydroxyl group and a nitrogen atom of the quinoxaline ring, creating a stable six-membered ring motif known as an S(6) ring. iucr.org This type of interaction contributes to the planarity of the molecule. scirp.org
Intermolecular hydrogen bonds, such as O—H⋯N and C—H⋯O, are also frequently observed, linking molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net In some cases, water molecules can mediate hydrogen bonding, further stabilizing the crystal structure. acs.org The presence and nature of these hydrogen bonds can be confirmed by red-colored areas on the Hirshfeld surface. scirp.org
π-π Stacking: The aromatic nature of the quinoxaline and phenol rings facilitates π-π stacking interactions. These interactions, where the π-orbitals of adjacent aromatic rings overlap, contribute significantly to the stability of the crystal lattice. nih.govrsc.org The strength of π-π stacking can be influenced by substituents on the aromatic rings and the presence of other non-covalent interactions like hydrogen bonds. rsc.org Computational studies have shown that hydrogen bonding can enhance the strength of π-π stacking interactions by depleting the π-electron density of the aromatic rings. rsc.org
In the crystal structure of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, π-stacking interactions are evident from the Hirshfeld surface analysis and contribute to the formation of corrugated layers. nih.govresearchgate.net The characteristic features of π-stacking are often visible on the shape-index and curvedness maps generated during Hirshfeld analysis. nih.gov
The interplay between hydrogen bonding and π-π stacking is a key factor in the supramolecular chemistry of these compounds, governing their solid-state architecture and ultimately their material properties. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Bonding
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals of a Lewis structure. uni-muenchen.de This method is particularly useful for quantifying intermolecular and intramolecular interactions, such as charge transfer and hyperconjugation. taylorandfrancis.com
The NBO analysis of molecules related to this compound reveals important donor-acceptor interactions. These interactions are evaluated by second-order perturbation theory, which estimates the stabilization energy E(2) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. taylorandfrancis.com
For instance, in a study of 2-(2-Hydroxyphenyl)-1-azaazulene, a related heterocyclic system, NBO analysis showed that the O-C sigma bond is weakened by nO → σC-O and nO → σC-N delocalizations. nih.gov Such interactions are indicative of intramolecular charge transfer and can influence the molecule's reactivity and stability.
In the context of intermolecular bonding, NBO analysis can confirm the presence and strength of hydrogen bonds. For example, the formation of an intramolecular C-H···N hydrogen bond can be identified by the orbital overlap between a nitrogen lone pair (LP(N)) and a C-H antibonding orbital (σ*(C-H)), with a corresponding stabilization energy. taylorandfrancis.com
The analysis also provides information about the polarization of bonds and the hybrid composition of the atomic orbitals involved in bonding. uni-muenchen.deresearchgate.net This level of detail is crucial for understanding the nature of chemical bonds and the distribution of electron density within the molecule, which in turn affects its intermolecular interactions.
Computational Studies on Reactivity, Complexation, and Sensing Mechanisms
Computational methods are extensively used to predict and understand the reactivity, complexation behavior, and sensing capabilities of chemical compounds. For this compound and its derivatives, these studies provide valuable insights into their potential applications in various fields, including materials science and sensor technology.
Reactivity: Density Functional Theory (DFT) is a popular computational approach for studying chemical reactivity. researchgate.net By calculating global and local reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, hardness, and electrophilicity, researchers can predict the reactive behavior of a molecule. researchgate.netresearchgate.net A small HOMO-LUMO energy gap generally indicates higher reactivity. chemsociety.org.ng
For quinoxaline derivatives, computational studies have explored their redox properties, showing how substituents can affect the tendency of the molecule to be oxidized or reduced. researchgate.net These studies are relevant for applications in areas like corrosion inhibition and the design of redox-active materials. dntb.gov.ua
Complexation: The ability of this compound to form complexes with metal ions is a key area of investigation. researchgate.net Computational modeling can predict the geometry of these complexes and the nature of the metal-ligand bonding. acs.org NBO analysis can be employed to understand the donor-acceptor interactions between the ligand and the metal ion.
Sensing Mechanisms: Quinoxaline derivatives have shown promise as fluorescent chemosensors for the detection of metal ions and other analytes. nih.gov Computational studies are crucial for elucidating the sensing mechanism, which often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). mdpi.commdpi.com
Theoretical calculations can model the changes in the electronic structure and photophysical properties of the sensor molecule upon binding with an analyte. nih.gov For example, the quenching or enhancement of fluorescence upon complexation can be explained by analyzing the changes in the HOMO and LUMO energy levels and the nature of the electronic transitions. mdpi.com In a study of an acenaphtoquinoxaline-based sensor for Hg(II) ions, DFT calculations supported the experimental findings of fluorescence quenching and helped to elucidate the binding mechanism. nih.gov
These computational approaches not only provide a fundamental understanding of the properties of this compound and its analogues but also guide the design of new molecules with tailored reactivity, complexation, and sensing capabilities. sciencepublishinggroup.comrsc.orgmdpi.com
Advanced Material and Sensing Applications of 2 2 Quinoxalinyl Phenol and Its Derivatives
Chemosensing Applications for Ion Detection
Derivatives of 2-(2-Quinoxalinyl)phenol are highly effective as chemosensors for detecting various metal ions. Their ability to signal the presence of specific ions through observable changes in color or fluorescence makes them valuable tools for environmental and biological monitoring.
Principles of Chromogenic and Fluorogenic Chemosensor Design
The design of chemosensors based on this compound hinges on the integration of a recognition site (receptor) for a specific ion and a signaling unit (chromophore/fluorophore). bohrium.comsemanticscholar.org The quinoxaline (B1680401) structure itself can act as a signaling unit due to its inherent photophysical properties. rsc.orgresearchgate.net The phenolic hydroxyl group and the nitrogen atoms in the quinoxaline ring serve as potential binding sites for metal ions.
Chromogenic sensors produce a color change visible to the naked eye upon binding with an analyte. dntb.gov.ua This change arises from a shift in the maximum absorption wavelength of the molecule due to processes like intramolecular charge transfer (ICT) being altered by ion coordination. researchgate.net
Fluorogenic sensors exhibit a change in their fluorescence properties. semanticscholar.org This can be a "turn-on" or "turn-off" response, or a ratiometric shift. nih.gov The design often relies on mechanisms such as:
Photoinduced Electron Transfer (PET): In the unbound state, a PET process can quench fluorescence. Upon ion binding, this process is inhibited, leading to a "turn-on" fluorescence response. semanticscholar.org
Intramolecular Charge Transfer (ICT): Ion binding can modulate the ICT character of the molecule, leading to shifts in the emission wavelength and changes in fluorescence intensity. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT): The phenolic proton can undergo transfer in the excited state. Metal ion binding can block or alter this process, thereby changing the fluorescence output. rsc.org
Aggregation-Induced Emission (AIE): Some derivatives are designed to be non-emissive as single molecules but become highly fluorescent upon aggregation, a process that can be triggered by the presence of an ion. bohrium.com
Selective Recognition of Specific Metal Cations (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Al³⁺, Ni²⁺, Hg²⁺)
Researchers have successfully synthesized various this compound derivatives that demonstrate high selectivity for specific metal cations.
Copper (Cu²⁺): A simple ninhydrin–quinoxaline based colorimetric receptor has been shown to be highly sensitive and selective for Cu²⁺ in aqueous media, with a distinct color change from olive green to pink. researchgate.net Another quinoxaline derivative, 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ), acts as a fluorescent "turn-off" sensor for Cu²⁺. researchgate.net A sensor based on a quinoxaline−salicylaldehyde probe has also been reported for Cu²⁺ detection. researchgate.net
Iron (Fe³⁺): The aforementioned BMQ chemosensor also functions as a colorimetric sensor for Fe³⁺, changing from colorless to yellow upon binding. This dual-responsive nature allows for the detection of different ions through different channels. researchgate.net
Zinc (Zn²⁺): A sensor featuring a quinoxaline core demonstrated a selective fluorescence enhancement, or "turn-on" response, specifically for Zn²⁺ ions in an aqueous solution, making it suitable for biological sensing. seoultech.ac.kr Benzothiazole-based sensors, which share structural similarities in their chelating motifs, have also shown ratiometric and turn-on fluorescence for Zn²⁺. acs.org
Nickel (Ni²⁺): A specific fluoroionophore, a 3-[2-(2-Quinoxalinyl)benzoxazol-5-yl]alanine derivative, has been developed for the selective detection of Ni(II). researchgate.net Additionally, colorimetric chemosensors for Ni²⁺ have been developed from benzothiazole (B30560) derivatives. acs.org
Mercury (Hg²⁺): Acenaphtoquinoxaline has been utilized as a "switch-off" fluorescent sensor, showing high selectivity and sensitivity for Hg²⁺ ions with a detection limit as low as 42 ppb. nih.gov
The selectivity of these sensors is often tested against a wide array of other common cations like Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Co²⁺, Cd²⁺, and Pb²⁺ to ensure their specificity. researchgate.netseoultech.ac.krufrn.br
Table 1: Selected this compound-based Chemosensors for Metal Ion Detection
| Sensor Derivative | Target Ion(s) | Sensing Principle | Response | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Ninhydrin–quinoxaline | Cu²⁺ | Colorimetric | Olive green to pink | 3.43 x 10⁻⁷ M | researchgate.net |
| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Fe³⁺ | Colorimetric | Colorless to yellow | - | researchgate.net |
| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Cu²⁺ | Fluorescence Turn-Off | Quenching of emission | - | researchgate.net |
| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence Turn-Off | Quenching of emission | 42 ppb | nih.gov |
| Quinoxaline-based sensor | Zn²⁺ | Fluorescence Turn-On | Fluorescence enhancement | - | seoultech.ac.kr |
| 3-[2-(2-Quinoxalinyl)benzoxazol-5-yl]alanine derivative | Ni²⁺ | Fluorogenic | - | - | researchgate.net |
Mechanistic Insights into Sensing Response (e.g., Ratiometric Shifts, Fluorescence Turn-Off/On)
The response mechanisms of these chemosensors are key to their functionality.
Fluorescence Turn-Off: This "switching-off" of fluorescence is often caused by the binding of a paramagnetic metal ion like Cu²⁺, which promotes non-radiative decay pathways. researchgate.netacs.org Alternatively, coordination with heavy metal ions like Hg²⁺ can quench fluorescence through enhanced spin-orbit coupling. nih.gov
Fluorescence Turn-On: This response typically occurs when a process that initially quenches fluorescence, such as PET, is inhibited upon ion binding. semanticscholar.orgrsc.org For example, the binding of Zn²⁺ can block the PET mechanism, leading to a significant increase in fluorescence intensity. seoultech.ac.kr
Ratiometric Shifts: Ratiometric sensing involves measuring the ratio of fluorescence intensities at two different wavelengths. rsc.orgresearchgate.net This approach is highly desirable as it provides a built-in correction for environmental effects and instrument variations. Upon ion binding, the emission spectrum of the sensor can exhibit a significant shift (either a blue or red shift) due to changes in the electronic structure, such as altered ICT. researchgate.net For instance, a novel quinoxaline-hydrazinobenzothiazole sensor showed a ratiometric response towards Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺. researchgate.net
These mechanisms are often elucidated through a combination of spectroscopic techniques (UV-Vis, fluorescence, NMR) and computational studies like Density Functional Theory (DFT), which can model the binding modes and electronic transitions of the sensor-ion complexes. nih.gov
Organic Light-Emitting Diode (OLED) Applications
The high thermal stability and electron-accepting nature of the quinoxaline core make its derivatives, including this compound, excellent candidates for materials in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net They can be employed as either host materials or as the light-emitting dopants themselves.
Development as Host Materials in Phosphorescent and Fluorescent OLEDs
Host materials are a crucial component of the emissive layer (EML) in OLEDs, forming a matrix for the emitter dopants. An ideal host should have a high triplet energy (E_T) to effectively confine the triplet excitons on the phosphorescent guest molecules, preventing energy loss. frontiersin.org
Derivatives of this compound have been investigated as host materials due to their favorable electronic properties. nih.gov By chemically modifying the core structure, for example, by attaching different donor and acceptor units, the energy levels (HOMO/LUMO) and triplet energies can be fine-tuned to match specific phosphorescent or fluorescent emitters. frontiersin.orgmdpi.com For instance, benzophenone-based derivatives, which can be structurally analogous, have been successfully used as hosts in PhOLEDs, achieving high external quantum efficiencies (EQEs) of over 20% for various colors. nih.gov Similarly, triazine-based host materials, which also feature a nitrogen-heterocyclic core, have been developed with high triplet energies suitable for blue TADF emitters. frontiersin.org The introduction of bulky groups can also improve the morphological stability of the thin films, which is critical for device longevity. nih.gov
Exploration as Emitters in High-Efficiency OLED Systems
Quinoxaline derivatives are also widely used as emitters in OLEDs, particularly for yellow, orange, and red light, due to their inherently narrow band gaps. researchgate.net The color of the emitted light can be precisely tuned by modifying the molecular structure, often through a donor-acceptor (D-A) design. researchgate.netunesp.br
In these systems, the quinoxaline moiety typically acts as the electron-acceptor (A), while various electron-donating groups (D) are attached to the core. This D-A architecture facilitates an efficient intramolecular charge transfer (ICT) upon excitation, which is key to their emissive properties. Extending the π-conjugation of the molecule generally leads to a bathochromic (red) shift in the emission wavelength. researchgate.net
Researchers have fabricated fluorescent OLEDs using quinoxaline-based emitters that demonstrate significant performance. For example, devices have been reported with external quantum efficiencies (EQE) reaching up to 4.5% for deep-red emission in non-doped devices and 7% when doped into an exciplex-forming host. researchgate.net Furthermore, theoretical studies on related structures, such as those incorporating a thieno[3,4-b]quinoxaline fragment, suggest they are promising luminescent materials that can emit phosphorescence, potentially enhancing electroluminescent efficiency. nih.gov The development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF) has allowed for OLEDs to achieve internal quantum efficiencies approaching 100%, and quinoxaline derivatives are being explored in this domain as well. frontiersin.org
Table 2: Performance of Selected OLEDs Utilizing Quinoxaline Derivatives
| Derivative Type | Role | OLED Type | Max. EQE (%) | Emission Color | Reference |
|---|---|---|---|---|---|
| D-π-A-π-D Quinoxaline | Emitter | Fluorescent (non-doped) | 4.5% | Deep Red | researchgate.net |
| D-π-A-π-D Quinoxaline | Emitter | Fluorescent (doped) | 7.0% | Deep Red | researchgate.net |
| Acridine-Diphenylpyrimidine | Emitter | TADF | 12.38% | Cobalt Blue | frontiersin.org |
| Anthracene-based Host | Host | Fluorescent | 8.3% | Real Blue | mdpi.com |
| TDBA-Si | Host | TADF | 36.2% | Blue | nih.gov |
| 2-(2-hydroxyphenyl)-thieno[3,4-b]quinoxaline (Theoretical) | Emitter | Phosphorescent | - | - | nih.gov |
Evaluation as Electron Transport Layer Components
Quinoxaline derivatives have been identified as a promising class of materials for use as electron transport layers (ETLs) in organic light-emitting diodes (OLEDs) due to their inherent electron-deficient nature. researchgate.netresearchgate.net Their structural versatility allows for the fine-tuning of molecular properties to optimize device performance. qmul.ac.uk Research has focused on enhancing electron injection and transport, which is critical for achieving high efficiency and brightness in OLEDs. bwise.kr
A study published in 2023 detailed the design and synthesis of novel quinoxaline-phosphine oxide small molecules (QPSMs) for use as ETLs in solution-processable OLEDs. bwise.kr By modifying the functional groups on the quinoxaline core, researchers were able to control the dipole moments of the molecules. This control facilitates improved electron injection and transport by effectively matching the energy levels within the device. bwise.kr The insertion of these organic ETLs can efficiently reduce the energy barrier at the interface between the active layer and the cathode, leading to enhanced electron injection. bwise.kr
One particular derivative, (4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide (MQxTPPO1), demonstrated a significant improvement in OLED performance. bwise.kr When used as an ETL, it was found to substantially increase electron injection and transport, which was attributed to a reduced energy barrier between the emissive layer and the ETL. bwise.kr In contrast, a derivative substituted with fluorine groups, FQxTPPO1, showed reduced performance, highlighting the critical role of the specific functionalization. bwise.kr
The performance of OLEDs incorporating these quinoxaline-based ETLs is summarized in the table below.
| ETL Material | Maximum Luminance (cd/m²) | Luminous Efficiency (cd/A) | External Quantum Efficiency (%) |
| MQxTPPO1 | 10,030 | 17.98 | 6.12 |
| FQxTPPO1 | 3,723 | 8.76 | 2.94 |
| Data sourced from a 2023 study on quinoxaline-phosphine oxide small molecules as ETLs. bwise.kr |
Furthermore, iridium(III) complexes incorporating 2,3-diphenylquinoxaline (B159395) derivatives have been investigated for their electroluminescent properties. rsc.org Certain complexes, such as those labeled Ir3 and Ir4 in a 2017 study, exhibited electron mobility higher than the commonly used ETL material Alq3 (tris-(8-hydroxyquinoline)aluminium). This characteristic is beneficial for their application in OLEDs. rsc.org The use of a spiroquinoxaline derivative as an electron-transporting and hole-blocking layer in polymeric LEDs also resulted in a significant increase in device brightness, from 4 cd/m² to 260 cd/m². researchgate.net
Other Emerging Applications
Beyond their use in OLEDs, this compound and its derivatives are being explored for a variety of other advanced material and sensing applications. Their unique electronic and structural properties make them suitable for use in solar cells, transistors, and as functional materials with high thermal stability. qmul.ac.ukacs.org
Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs):
Quinoxaline derivatives are attractive as electron-transporting materials in the field of organic photovoltaics. qmul.ac.uk They have been successfully utilized as non-fullerene acceptors (NFAs) in OSCs and as crucial components in sensitizers for DSSCs. qmul.ac.uk For instance, a polymer derivative, poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10), has demonstrated impressive power conversion efficiencies (PCEs) of over 12% in polymer solar cells and a remarkable 21.2% in perovskite solar cells. nih.gov Another quinoxaline derivative, 10,14-bis(5-(2-ethylhexyl)thiophen-2-yl)-dipyrido[3,2-a:2′,3′-c] Current time information in Bangalore, IN.ontosight.airesearchgate.netthiadiazolo[3,4-i]phenazine (TDTP), has been used as an ETL in inverted perovskite solar cells, achieving a PCE of 18.2%. researchgate.net In DSSCs, the use of a phenanthrene-fused-quinoxaline (PFQ) in a sensitizer (B1316253) led to an exceptional PCE of 12.5%, surpassing traditional acceptor materials. qmul.ac.uknih.gov
Organic Field-Effect Transistors (OFETs):
The tunable properties of quinoxaline derivatives, such as high electron mobility and optimal energy levels, position them as promising candidates for n-type semiconductors in OFETs. qmul.ac.uknih.gov The ability to engineer their molecular structure allows for the development of high-performance, energy-efficient, and scalable electronic systems for applications in information processing and beyond. nih.gov
High-Performance Polymers:
Researchers have synthesized quinoxaline-containing benzoxazines to create thermosetting polymers with exceptional thermal properties. acs.org For example, a thermoset derived from 4,4′,4″,4‴-([6,6′-biquinoxaline]-2,2′,3,3′-tetrayl)tetraphenol (BQTP) and furfurylamine (B118560) exhibited a high glass transition temperature (Tg) of 418 °C, a low coefficient of thermal expansion (39 ppm/°C), and a high char yield of 72% at high temperatures. acs.org These properties make them suitable for applications requiring high thermal stability.
Sensors and Other Applications:
The quinoxaline motif is also utilized in the development of sensors. researchgate.net Their photoluminescent properties make them applicable as chromophores and in the design of chromogenic and fluorogenic anion sensors. researchgate.net Additionally, the broad spectrum of biological activities exhibited by quinoxaline derivatives, including antibacterial, antifungal, and anticancer properties, opens avenues for their use in medicinal chemistry and as bioactive agents. ontosight.aischolarsresearchlibrary.commdpi.com
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-(2-Quinoxalinyl)phenol, the IR spectrum is expected to exhibit characteristic absorption bands indicative of its constituent phenolic and quinoxalinyl moieties.
The quinoxaline (B1680401) ring system would be identified by C=N stretching vibrations, which are expected to appear in the range of 1600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching vibrations typically result in strong absorptions between 1600 and 1440 cm⁻¹. chemwhat.com Furthermore, C-O stretching vibrations associated with the phenol (B47542) group are expected in the 1410–1310 cm⁻¹ and 1230–1140 cm⁻¹ regions. chemwhat.com
Table 1: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3550–3230 (broad) | O-H stretch | Phenolic -OH |
| > 3000 | C-H stretch | Aromatic |
| ~1600 | C=N stretch | Quinoxaline |
| 1600–1440 | C=C stretch | Aromatic |
| 1410–1310 | C-O stretch | Phenolic C-O |
| 1230–1140 | C-O stretch | Phenolic C-O |
This table is based on characteristic vibrational frequencies of phenol and quinoxaline derivatives.
High-Resolution Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a compound. The fragmentation pattern observed in the mass spectrum also offers valuable structural information.
While specific HRMS data for this compound is not available, the expected fragmentation pathways can be predicted based on the known behavior of phenols and aromatic nitrogen heterocycles. The molecular ion peak [M]⁺ would be expected to be prominent due to the stability of the aromatic systems. A common fragmentation pattern for phenols involves the loss of a hydrogen atom to form an [M-1]⁺ ion, and the loss of a carbon monoxide molecule to yield an [M-28]⁺ fragment. Aromatic amines can undergo fragmentation through the loss of HCN.
Single Crystal X-ray Diffraction (SCXRD)
The analysis of a suitable single crystal of this compound would begin with the determination of its crystal system, space group, and unit cell parameters. For instance, the related compound phenyl quinoxalin-2-yl ether crystallizes in the monoclinic space group C2/c. iucr.org It is plausible that this compound could also crystallize in a common space group such as monoclinic P2₁/c or triclinic P-1, which are frequently observed for organic molecules.
Table 3: Crystallographic Data for an Analogous Quinoxaline Compound
| Parameter | Phenyl quinoxalin-2-yl ether |
| Crystal system | Monoclinic |
| Space group | C2/c |
| a (Å) | 18.175 (2) |
| b (Å) | 6.6589 (8) |
| c (Å) | 19.488 (2) |
| β (°) | 112.937 (2) |
| V (ų) | 2172.1 (5) |
| Z | 8 |
Data from the crystal structure of phenyl quinoxalin-2-yl ether. iucr.org
SCXRD analysis would reveal the precise bond lengths and angles within the this compound molecule. A key conformational feature would be the dihedral angle between the quinoxaline and phenol ring systems. In phenyl quinoxalin-2-yl ether, this dihedral angle is 63.8 (1)°. iucr.org In 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, the quinoxaline ring system itself is nearly planar, with the phenyl group inclined to this plane. nih.gov A similar non-coplanar arrangement would be expected for this compound, influenced by steric hindrance and electronic interactions between the two aromatic moieties.
Future Research Directions and Emerging Trends
Rational Design of Next-Generation 2-(2-Quinoxalinyl)phenol Derivatives with Tunable Properties
The future of this compound chemistry lies in the ability to precisely control the properties of its derivatives through rational molecular design. This approach involves a synergistic combination of computational modeling and synthetic chemistry to create molecules with specific, predetermined characteristics.
Key strategies for the rational design of these derivatives include:
Computational and Theoretical Guidance: Computer-aided drug design methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are becoming indispensable tools. explorationpub.comabjournals.org These methods can predict the biological activity and binding interactions of new compounds, guiding synthetic efforts toward more potent and selective molecules. explorationpub.comabjournals.org For instance, 3D-QSAR models can provide insights into the structural requirements for enhanced biological activity. explorationpub.com
Structural Optimization: The core structure of this compound offers numerous sites for modification. By strategically introducing different functional groups, researchers can fine-tune the electronic and steric properties of the molecule. nih.gov This includes modifying both the quinoxaline (B1680401) and phenol (B47542) rings to influence properties like solubility, bioavailability, and target specificity. nih.gov The goal is to design derivatives that can effectively interact with biological targets, such as enzymes or receptors. nih.gov
Targeted Synthesis: The synthesis of novel derivatives will be increasingly guided by the principles of green chemistry, aiming for cost-effective and environmentally friendly routes. mdpi.com This includes the development of one-pot synthesis procedures and the use of less hazardous reagents. ufrn.br
A significant area of focus is the development of derivatives with enhanced therapeutic potential. For example, researchers are designing novel quinoxaline derivatives as potential inhibitors for enzymes like histone deacetylases (HDACs), which are implicated in diseases such as cancer. nih.gov The design of these inhibitors often involves incorporating specific pharmacophoric features to ensure effective binding to the target enzyme. nih.gov
Exploration of Novel Photophysical Phenomena and Excited State Dynamics
The unique photophysical properties of this compound derivatives, such as their strong fluorescence, make them attractive for a variety of applications. researchgate.net Future research will delve deeper into the intricate processes that occur when these molecules absorb and emit light.
Key areas of exploration include:
Excited-State Intramolecular Proton Transfer (ESIPT): The ESIPT process is a fundamental photophysical phenomenon in many phenol-containing compounds. rsc.org Time-dependent density functional theory (TD-DFT) is a powerful tool for investigating the dynamics of ESIPT, including the role of hydrogen bonding and skeletal deformations. rsc.org Understanding these dynamics is crucial for designing molecules with specific fluorescence properties.
Solvent Effects: The surrounding environment, particularly the polarity of the solvent, can significantly influence the excited-state dynamics of these molecules. acs.org Studies combining steady-state and transient absorption spectroscopy with quantum chemical calculations can elucidate how solvent polarity affects fluorescence quantum yields, lifetimes, and relaxation pathways. acs.org
Non-Adiabatic Dynamics: Non-adiabatic dynamics simulations can provide detailed insights into the excited-state decay pathways, including the formation of intermediates and the lifetimes of excited states. rsc.org This information is vital for understanding the photostability and photochemical reactivity of these compounds.
Aggregation-Induced Emission (AIE): Some quinoxaline derivatives exhibit aggregation-induced emission, where their fluorescence is enhanced in the aggregated state. researchgate.net This phenomenon is of great interest for applications in sensing and imaging.
By gaining a more profound understanding of these photophysical processes, researchers can design new fluorescent probes and materials with improved performance characteristics.
Expansion of Sensing Capabilities for Diverse Biological and Environmental Analytes
The ability of this compound and its derivatives to act as chemosensors for various ions and molecules is a rapidly growing area of research. Future work will focus on expanding their sensing capabilities to a wider range of analytes, with a particular emphasis on biological and environmental applications.
Emerging trends in this area include:
Detection of Metal Cations: Quinoxaline derivatives have shown promise as selective chromogenic and fluorogenic chemosensors for metal cations such as Cu2+. ufrn.brresearchgate.net Future research will aim to develop sensors for other biologically and environmentally important metal ions. researchgate.net
Anion Sensing: There is a growing interest in the development of quinoxaline-based sensors for anions. ufrn.br This includes the design of receptors that can selectively bind to and signal the presence of specific anions in solution.
Sensing of Biomolecules: The development of fluorescent probes for the detection of biomolecules is a key area of research. This includes the design of sensors for amino acids and other biologically relevant molecules. researchgate.net
Environmental Monitoring: The detection of pollutants and other hazardous substances in the environment is a critical application for chemosensors. nih.gov Quinoxaline-based sensors are being explored for the detection of phenolic compounds and other environmental contaminants. nih.gov The development of sensors for explosives is another area of active research. mdpi.com
The design of these sensors often involves incorporating specific recognition moieties into the quinoxaline framework that can selectively interact with the target analyte.
Development of High-Performance Device Architectures and Material Systems
The unique electronic and optical properties of this compound derivatives make them promising candidates for use in a variety of electronic and optoelectronic devices. Future research will focus on the development of high-performance device architectures and material systems that leverage the properties of these compounds.
Key areas of development include:
Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are being investigated as emitters and hole-transporting materials in OLEDs. acs.orgresearchgate.net The goal is to develop materials with high efficiency, stability, and color purity. acs.orgresearchgate.net Research is also focused on the development of flexible and transparent OLEDs.
Solar Cells: Quinoxaline derivatives are being explored as components in dye-sensitized solar cells (DSSCs) and other types of organic solar cells. wu.ac.th The aim is to develop materials that can efficiently absorb sunlight and convert it into electricity.
Resistive Switching Memory: Polymer materials incorporating quinoxaline moieties are being investigated for use in resistive random-access memory (RRAM) devices. researchgate.net These materials exhibit switchable resistance states, which can be used for data storage. researchgate.net
Photodynamic Therapy (PDT): Cyclometalated ruthenium(II) complexes containing quinoxaline-based ligands are being developed as photosensitizers for PDT. acs.org These complexes can generate reactive oxygen species upon irradiation with light, leading to cell death. acs.org
The development of these devices will require a multidisciplinary approach, combining expertise in materials science, chemistry, physics, and engineering.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
